molecular formula C18H28N2O3S B6470141 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione CAS No. 2640862-34-4

4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione

Cat. No.: B6470141
CAS No.: 2640862-34-4
M. Wt: 352.5 g/mol
InChI Key: UTDRDHIMTCQAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is a synthetic organic compound with interesting chemical properties and diverse applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps. The initial phase often includes the preparation of the piperidine and thiane moieties. The key steps might involve:

  • Formation of the piperidine ring: : This can be achieved through a cyclization reaction under acidic or basic conditions.

  • Linking the piperidine to the pyridine moiety: : This step typically requires the use of an alkylating agent to form the C-O bond.

  • Sulfur oxidation:

Industrial Production Methods: Industrially, the compound can be produced using batch or continuous processes. These methods involve similar steps to the synthetic route but are scaled up. Catalysis and reaction optimization techniques are employed to maximize yield and purity. High-pressure liquid chromatography (HPLC) and gas chromatography (GC) are typically used for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur moiety.

  • Reduction: : Reduction reactions may target the nitrogen or sulfur groups within the compound.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: : Bromine (Br2), chlorine (Cl2) in polar solvents

Major Products: The major products from these reactions depend on the conditions but often include oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups introduced.

Scientific Research Applications

4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione has various research applications:

  • Chemistry: : Used as a precursor or intermediate in synthesizing more complex organic molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Explored as a potential lead compound in drug development, particularly for neurological disorders due to its structural similarity to neurotransmitters.

  • Industry: : Utilized in creating specialized polymers and resins due to its stable structure and reactivity profile.

Mechanism of Action

The mechanism of action of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione varies based on its application:

  • Biological mechanisms: : It may interact with specific enzymes or receptors, modulating their activity or inhibiting their function. This interaction can affect various cellular pathways.

  • Industrial mechanisms: : Its reactivity with other chemicals can lead to the formation of stable compounds that improve the properties of materials, such as increased durability or resistance to degradation.

Comparison with Similar Compounds

Compared to similar compounds like 4-piperidinemethanol or 4-thiopyridine derivatives, 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione exhibits unique properties:

  • Structural uniqueness: : The combination of the thiane and pyridine moieties offers a distinct set of reactive sites.

  • Reactivity: : It tends to undergo a wider range of reactions, making it more versatile in synthetic applications.

  • Applications: : Its potential in medicinal chemistry and materials science sets it apart from other compounds that may be limited to narrower uses.

List of Similar Compounds

  • 4-piperidinemethanol

  • 3-methylpyridine

  • Thiane derivatives

  • 4-thiopyridine derivatives

Properties

IUPAC Name

4-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-15-12-19-7-2-18(15)23-14-17-3-8-20(9-4-17)13-16-5-10-24(21,22)11-6-16/h2,7,12,16-17H,3-6,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRDHIMTCQAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)CC3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.